molecular formula C33H54N4O5 B12700854 N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine CAS No. 94405-95-5

N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine

Cat. No.: B12700854
CAS No.: 94405-95-5
M. Wt: 586.8 g/mol
InChI Key: POCYRCHYIYFFIA-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine is a complex organic compound with a unique structure that combines an indazole ring, an asparagine derivative, and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indazole derivatives.

    Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring may play a crucial role in binding to these targets, while the asparagine derivative and octadecyl chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine
  • N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-glutamine
  • N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-serine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which can result in unique chemical and biological properties

Properties

CAS No.

94405-95-5

Molecular Formula

C33H54N4O5

Molecular Weight

586.8 g/mol

IUPAC Name

2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid

InChI

InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(32(40)25(2)3)29(33(41)42)24-30(38)34-26-20-21-27-28(23-26)35-36-31(27)39/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,38)(H,41,42)(H2,35,36,39)

InChI Key

POCYRCHYIYFFIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)O)C(=O)C(C)C

Origin of Product

United States

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